molecular formula C4H5BrN2O2 B8096313 (3-bromo-1H-pyrazol-5-yl)methanediol

(3-bromo-1H-pyrazol-5-yl)methanediol

Cat. No.: B8096313
M. Wt: 193.00 g/mol
InChI Key: CAJGPEIZCREOPI-UHFFFAOYSA-N
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Description

(3-bromo-1H-pyrazol-5-yl)methanediol is a high-purity chemical intermediate designed for advanced pharmaceutical and heterocyclic chemistry research. This compound features a bromine atom at the 3-position of the pyrazole ring, a key reactive site that enables further functionalization via cross-coupling reactions, such as the Ullmann reaction, to create more complex molecular architectures . The methanediol (geminal diol) group attached to the pyrazole ring provides a handle for chemical modification and can influence the compound's physicochemical properties, such as its polarity and hydrogen-bonding capacity. Researchers value this and similar brominated pyrazoles as crucial scaffolds in medicinal chemistry. Pyrazole-based compounds are extensively investigated for their diverse biological activities. For instance, related 5-amine-substituted 3-bromopyrazoles have shown significant antidepressant activity in preclinical studies , while other pyrazole derivatives have been developed as potent, covalent thrombin inhibitors with a serine-trapping mechanism of action, representing a promising avenue for new antithrombotic agents . The synthetic utility of such intermediates is further demonstrated in the construction of complex heterocyclic systems like pyrano[2,3-c]pyrazol-4(1H)-ones, which are valuable frameworks in drug discovery . As a building block, this compound offers researchers a versatile starting point for synthesizing targeted libraries of compounds for biological screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers can leverage its structure to explore new chemical space and develop novel active compounds.

Properties

IUPAC Name

(3-bromo-1H-pyrazol-5-yl)methanediol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O2/c5-3-1-2(4(8)9)6-7-3/h1,4,8-9H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJGPEIZCREOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1Br)C(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Spectroscopic Elucidation of 3 Bromo 1h Pyrazol 5 Yl Methanediol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

In a related compound, 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate, the pyrazole (B372694) H-4 proton signal is observed as a singlet at δ 6.25 ppm. mdpi.com For 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the signals of the pyrazole rings appear at δ 7.65, 7.53, and 6.27 ppm. researchgate.net These examples suggest the likely region for the pyrazole proton in the target molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for (3-bromo-1H-pyrazol-5-yl)methanediol

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrazole H-4~ 6.0 - 6.5Singlet
Methanediol (B1200039) CH~ 5.0 - 6.0Singlet
Hydroxyl OHVariableBroad Singlet
Pyrazole NHVariableBroad Singlet

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. For this compound, distinct signals would be expected for each of the carbon atoms in the pyrazole ring and the methanediol group. The carbon atom bearing the bromine (C3) would appear at a characteristic chemical shift, as would the carbon attached to the methanediol group (C5).

In the case of 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate, the pyrazole C-4 resonance appears at δ 95.8 ppm. mdpi.com This provides a reference point for the expected chemical shift of the C4 carbon in our target compound. The chemical shifts for the carbons of the pyrazole ring in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one have also been reported. researchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C3 (C-Br)~ 90 - 100
C4~ 100 - 110
C5 (C-CH(OH)₂)~ 140 - 150
Methanediol C~ 80 - 90

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, likely appearing as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the pyrazole ring and the methanediol group would be observed around 2800-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring would likely appear in the 1400-1600 cm⁻¹ region. A C-Br stretching frequency would be expected in the lower frequency region of the spectrum.

For comparison, the IR spectrum of 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate shows a characteristic carbonyl absorption at 1752 cm⁻¹, which is typical for an ester-carbonyl moiety. mdpi.com The analysis of synthesized pyrazolone (B3327878) derivatives often involves the use of IR spectroscopy to confirm the presence of key functional groups. jmchemsci.com

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
O-H and N-H stretch3200 - 3600 (broad)
C-H stretch (aromatic/aliphatic)2800 - 3100
C=N / C=C stretch (pyrazole ring)1400 - 1600
C-O stretch1000 - 1200
C-Br stretch500 - 700

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation of the molecular ion would likely involve the loss of water or the hydroxyl groups from the methanediol moiety.

Predicted mass spectrometry data for the related compound (3-bromo-1-methyl-1h-pyrazol-5-yl)methanol (B2718760) shows predicted m/z values for various adducts, such as [M+H]⁺ at 190.98146 and [M+Na]⁺ at 212.96340. uni.lu

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound, HRMS would confirm the molecular formula by matching the experimentally determined exact mass to the calculated theoretical mass. This technique is crucial for the unambiguous identification of a new compound. The characterization of newly synthesized compounds often relies on HRMS to confirm their elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. In the analysis of this compound and its derivatives, LC-MS plays a crucial role in verifying the molecular weight of the synthesized compounds and providing insights into their fragmentation patterns, which aids in structural confirmation. nih.gov

The liquid chromatography component separates the target compound from impurities and starting materials based on its polarity. A common approach for pyrazole derivatives involves reverse-phase HPLC (High-Performance Liquid Chromatography) using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) and water with additives like formic acid to ensure compatibility with mass spectrometry. sielc.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used soft ionization technique that generates intact molecular ions, typically observed as the protonated molecule [M+H]⁺ in positive ion mode. rsc.org The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight. For this compound, the presence of the bromine atom is readily identifiable from its characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio).

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure.

Table 1: Representative LC-MS Data for a Pyrazole Derivative

Parameter Description
Chromatography Column Reverse-Phase C18
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Ionization Mode Electrospray Ionization (ESI), Positive
Observed Ion (m/z) [M+H]⁺, [M+Na]⁺

| Characteristic Fragments | Analysis of fragment ions reveals losses of functional groups (e.g., H₂O, Br), providing clues to the compound's structure. researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structural properties of this compound.

To perform this analysis, a suitable single crystal of the compound is grown and mounted in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted X-rays are used to calculate an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined. mdpi.com

For pyrazole derivatives, single-crystal X-ray diffraction has been used to confirm their molecular structure, including the precise arrangement of substituents on the pyrazole ring. fu-berlin.deresearchgate.net The analysis reveals key structural parameters such as the planarity of the pyrazole ring and the conformation of the methanediol group relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H and the diol's hydroxyl groups, can also be identified, which dictate the crystal packing. nih.gov

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Bromo-Pyrazole Derivative

Parameter Example Value
Crystal System Monoclinic mdpi.com
Space Group P2₁/c mdpi.com
Unit Cell Dimensions a = 13.08 Å, b = 13.25 Å, c = 7.81 Å, β = 93.65° fu-berlin.de
Bond Length (C-Br) ~1.85 - 1.90 Å
Bond Angles (N-N-C) ~104 - 112°

| Hydrogen Bonding | Present, often forming dimers or extended networks nih.govnih.gov |

Pyrazoles substituted at the 3 and 5 positions can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring. X-ray crystallography is an invaluable tool for determining which tautomer is present in the solid state. fu-berlin.deresearchgate.net While in solution a dynamic equilibrium between tautomers may exist, in the crystalline state, one form is typically favored and "locked" into the crystal lattice. nih.gov For unsymmetrically substituted pyrazoles, crystallographic analysis can definitively assign the position of the N-H proton, distinguishing between, for example, the 3-bromo and 5-bromo tautomers. fu-berlin.de

Furthermore, this technique establishes the stereochemistry of the molecule. For this compound, it would confirm the relative orientation of the hydroxyl groups in the methanediol moiety. The analysis reveals the formation of intermolecular and intramolecular hydrogen bonds, which play a significant role in stabilizing a particular tautomeric form and conformation in the crystal. nih.govbeilstein-journals.org

Chromatographic Purification and Analysis

Chromatography is an essential technique for both the purification of this compound after its synthesis and for the analytical assessment of its purity.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor the progress of a chemical reaction, assess the purity of a sample, and determine appropriate solvent systems for larger-scale purification. researchgate.net A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The plate is then placed in a chamber with a shallow pool of a solvent mixture (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the adsorbent. nih.gov

For pyrazole derivatives, a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is often used as the mobile phase. nih.govmdpi.com The separated spots are visualized, commonly under a UV lamp or by staining with an agent like iodine. rsc.org The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system.

Table 3: Typical TLC Conditions for Pyrazole Derivatives

Parameter Description
Stationary Phase Silica Gel 60 F₂₅₄ pre-coated plates rsc.org
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 7:3 v/v), Dichloromethane (B109758):Methanol (B129727) (e.g., 95:5 v/v) nih.govgoogle.com
Visualization UV light (254 nm), Iodine (I₂) chamber rsc.org

| Rf Value | Varies with eluent composition; used for compound identification and purity check. |

Column chromatography is the primary method for purifying chemical compounds on a preparative scale. It operates on the same principles as TLC but is used to separate larger quantities of material. A glass column is packed with a stationary phase, most commonly silica gel, and the crude reaction mixture is loaded onto the top. google.com A solvent or a mixture of solvents (eluent) is then passed through the column. mdpi.com

Components of the mixture travel down the column at different rates, allowing for their separation. Fractions are collected sequentially, and those containing the desired compound, as identified by TLC, are combined. For pyrazole derivatives, mixtures of solvents like ethyl acetate and hexane or dichloromethane and methanol are frequently employed to elute the compounds from the silica gel column. google.comnih.gov This technique is crucial for isolating this compound from unreacted starting materials, byproducts, and regioisomers that may form during the synthesis. acs.org

Table 4: General Column Chromatography Purification Parameters

Parameter Description
Stationary Phase Silica Gel (e.g., 60-120 mesh)
Eluent System Gradient or isocratic elution with solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Methanol
Loading Method Dry loading (adsorbed onto silica) or wet loading (dissolved in a minimal amount of eluent)

| Fraction Analysis | Thin Layer Chromatography (TLC) |

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound and its derivatives. This method is particularly valuable for monitoring reaction progress during synthesis, assessing the purity of the final compound, and for the analysis of its derivatives. The polarity of the pyrazole ring, coupled with the presence of the bromo and methanediol functional groups, allows for effective separation using reversed-phase (RP) HPLC methods.

In a typical RP-HPLC setup for the analysis of pyrazole derivatives, a C18 column is frequently employed. These columns have a non-polar stationary phase, which retains the analyte based on its hydrophobicity. The mobile phase, a mixture of a polar solvent like water and a less polar organic solvent such as acetonitrile or methanol, is then used to elute the compound from the column. The ratio of these solvents can be adjusted (either isocratically or through a gradient) to achieve optimal separation from impurities or other reaction components. To improve peak shape and resolution, additives like trifluoroacetic acid (TFA) are often included in the mobile phase. researchgate.net

For instance, a validated RP-HPLC method for a pyrazoline derivative utilized a mobile phase composed of 0.1% trifluoroacetic acid and methanol in a 20:80 ratio, with a flow rate of 1.0 mL/min and UV detection at 206 nm. researchgate.net Another study on a pyrazolone derivative employed a mobile phase of acetonitrile and water (90:10 v/v) with a flow rate of 0.8 mL/min and detection at 237 nm, achieving a retention time of 7.3 minutes for the target compound. mdpi.com While specific retention time data for this compound is not extensively documented in publicly available literature, the general methodologies applied to similar pyrazole structures provide a robust framework for its analysis.

The progress of the synthesis of pyrazole derivatives, such as the oxidation of a pyrazolyl-methanol to its corresponding carbaldehyde, can be monitored effectively using techniques like thin-layer chromatography (TLC), which often precedes HPLC method development for purification and analysis. nih.gov Furthermore, for chiral pyrazole derivatives, specialized chiral HPLC techniques can be developed to separate enantiomers, which is crucial for understanding their specific biological activities. bldpharm.com

Detailed Research Findings:

The analysis of pyrazole derivatives by HPLC is a well-established practice, with numerous studies detailing methods for a wide array of substituted pyrazoles. These methods are essential for ensuring the quality and purity of these compounds for further research and application. The choice of stationary phase, mobile phase composition, and detector are critical parameters that are optimized for each specific analyte.

The following table outlines a representative set of HPLC conditions used for the analysis of a pyrazolone derivative, which can be adapted for "this compound" and its derivatives.

Table 1: Representative HPLC Parameters for a Pyrazolone Derivative

Parameter Condition
Column Luna 5µ C18 (2), 250 × 4.80 mm
Mobile Phase Acetonitrile : Water (90:10 v/v)
Flow Rate 0.8 mL/min
Detection Wavelength 237 nm
Retention Time 7.3 min

| Reference | mdpi.com |

This interactive table allows for the clear presentation of the chromatographic conditions. The data indicates that a high percentage of organic modifier (acetonitrile) is effective for eluting such compounds from a C18 column in a reasonable timeframe. The UV detection wavelength is selected based on the chromophoric properties of the pyrazole ring and any additional substituents.

For more complex separations, such as those involving multiple derivatives or impurities, a gradient elution may be more suitable than an isocratic one. This involves changing the composition of the mobile phase during the run to effectively elute compounds with a wider range of polarities.

Reactivity Profiles and Derivatization of 3 Bromo 1h Pyrazol 5 Yl Methanediol

Transformations of the Methanediol (B1200039) Functionality

The methanediol group, a hydrated form of an aldehyde, is a dynamic functional group that can undergo a range of reactions. Its reactivity is intrinsically linked to its equilibrium with the corresponding aldehyde, 3-bromo-1H-pyrazole-5-carbaldehyde.

Equilibrium with Aldehyde Forms and Their Reactivity

In solution, (3-bromo-1H-pyrazol-5-yl)methanediol exists in a dynamic equilibrium with its dehydrated form, 3-bromo-1H-pyrazole-5-carbaldehyde. This equilibrium is a crucial determinant of the compound's reactivity, as many reactions of the methanediol proceed through the aldehyde intermediate. The position of this equilibrium can be influenced by several factors, including the solvent, temperature, and pH. In aqueous solutions, the hydrated methanediol form is often favored, whereas in non-polar organic solvents, the equilibrium tends to shift towards the aldehyde.

The aldehyde form is a classic electrophile, and its reactivity is characterized by the susceptibility of the carbonyl carbon to nucleophilic attack. The pyrazole (B372694) ring, particularly when N-unsubstituted, can act as an electron-withdrawing group, enhancing the electrophilicity of the aldehyde.

Dehydration Reactions

The dehydration of this compound to yield 3-bromo-1H-pyrazole-5-carbaldehyde is a reversible process that can be driven to completion by removing water from the reaction system, for instance, by azeotropic distillation or the use of a dehydrating agent. This transformation is significant as it provides access to the reactive aldehyde for subsequent reactions that are incompatible with the presence of water.

Oxidation and Reduction Pathways

The methanediol functionality, through its equilibrium with the aldehyde, can be both oxidized and reduced to access different oxidation states at the C5-position of the pyrazole ring.

Oxidation:

Oxidation of this compound, or more accurately its aldehyde form, can lead to the formation of 3-bromo-1H-pyrazole-5-carboxylic acid. A variety of oxidizing agents can be employed for this transformation, ranging from mild reagents like silver oxide to stronger ones such as potassium permanganate (B83412) or chromic acid. The choice of oxidant will depend on the desired reaction conditions and the compatibility with other functional groups in the molecule. researchgate.net

Reduction:

Reduction of the aldehyde form of the compound provides a route to (3-bromo-1H-pyrazol-5-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These reagents readily convert the carbonyl group to a primary alcohol.

TransformationReagent ExamplesProduct
OxidationKMnO4, CrO3, Ag2O3-bromo-1H-pyrazole-5-carboxylic acid
ReductionNaBH4, LiAlH4(3-bromo-1H-pyrazol-5-yl)methanol

Formation of Acetals, Ketals, and Ethers

The aldehyde form of this compound can react with alcohols and diols under acidic conditions to form acetals and cyclic acetals, respectively. These reactions are valuable for protecting the aldehyde functionality during other synthetic transformations. The formation of ketals is not applicable as the starting material is an aldehyde.

Ethers can be formed from the corresponding alcohol, (3-bromo-1H-pyrazol-5-yl)methanol, which is obtained by the reduction of the aldehyde. The Williamson ether synthesis, involving the reaction of the alkoxide of (3-bromo-1H-pyrazol-5-yl)methanol with an alkyl halide, is a common method for the preparation of such ethers. researchgate.net

ReactionReactantProduct Type
Acetal FormationAlcohol (e.g., ethanol)Diethyl acetal
Cyclic Acetal FormationDiol (e.g., ethylene (B1197577) glycol)Dioxolane derivative
Ether FormationAlkyl halide (e.g., methyl iodide)Methyl ether

Esterification Reactions

Esterification can be achieved by reacting the corresponding alcohol, (3-bromo-1H-pyrazol-5-yl)methanol, with a carboxylic acid or its derivative, such as an acid chloride or anhydride. This reaction is typically catalyzed by an acid. Alternatively, direct oxidative esterification of the aldehyde form with an alcohol in the presence of an oxidizing agent can also yield the corresponding ester. rsc.org

Reactions Involving the Bromine Substituent

The bromine atom at the C3-position of the pyrazole ring is a versatile handle for a wide array of synthetic transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions.

The reactivity of the C-Br bond is influenced by the electronic properties of the pyrazole ring. The electron-rich nature of the pyrazole ring can make direct nucleophilic aromatic substitution challenging unless the ring is activated by strong electron-withdrawing groups. However, the bromine atom can be readily displaced in palladium-catalyzed reactions.

A variety of palladium-catalyzed cross-coupling reactions have been successfully applied to bromopyrazole systems, demonstrating the utility of the bromine substituent for further functionalization. These reactions typically involve an oxidative addition of the bromopyrazole to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and reductive elimination to afford the desired product and regenerate the catalyst.

Below is a table summarizing some of the key cross-coupling reactions applicable to 3-bromopyrazoles:

Reaction NameCoupling PartnerCatalyst/Ligand System (Examples)Product Type
Suzuki-Miyaura CouplingBoronic acids or estersPd(PPh3)4, Pd(OAc)2/SPhos3-Aryl- or 3-Alkyl-pyrazoles
Sonogashira CouplingTerminal alkynesPd(PPh3)2Cl2/CuI3-Alkynyl-pyrazoles
Heck CouplingAlkenesPd(OAc)2/P(o-tol)33-Alkenyl-pyrazoles
Buchwald-Hartwig AminationAminesPd2(dba)3/BINAP3-Amino-pyrazoles

These reactions showcase the immense synthetic potential of the bromine substituent, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures based on the pyrazole scaffold.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromine atom at the C3 position of the pyrazole ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the arylation and vinylation of the pyrazole core. 3-Bromopyrazoles readily participate in Suzuki-Miyaura coupling with a range of aryl and heteroaryl boronic acids. pressbooks.pub The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or palladacycle precatalysts like XPhos Pd G2, in the presence of a base (e.g., K₃PO₄, K₂CO₃) and a suitable solvent system, often a mixture of an organic solvent and water. pressbooks.pubconicet.gov.arpnas.org Generally, 3-bromopyrazoles exhibit higher reactivity compared to their 4-bromo counterparts. pressbooks.pub

Catalyst SystemBaseSolventTemperatureSubstrate ScopeYield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100 °CArylboronic acids61-86 pressbooks.pub
XPhos Pd G2K₂CO₃EtOH/H₂OMicrowaveStyryl boronic acidsGood pnas.org
P1 (XPhos-derived)K₃PO₄Dioxane/H₂O60 °CArylboronic acidsGood pressbooks.pub

Sonogashira Coupling: The Sonogashira reaction allows for the introduction of alkyne moieties at the C3 position. This transformation is typically carried out using a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base in an appropriate solvent. wikipedia.orglabcompare.comresearchgate.net The reaction of bromopyrazoles with terminal alkynes provides a direct route to 3-alkynylpyrazole derivatives, which are valuable intermediates in organic synthesis. wikipedia.org Copper-free Sonogashira conditions have also been developed. thieme-connect.com

Heck Reaction: The Heck reaction provides a method for the alkenylation of the pyrazole ring. google.com It involves the palladium-catalyzed coupling of the 3-bromopyrazole with an alkene in the presence of a base. nih.govnih.gov This reaction is stereoselective, typically affording the trans-substituted alkene. pearson.com

Nucleophilic Aromatic Substitution on Brominated Pyrazole

The pyrazole ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. wikipedia.orgacs.orgnih.gov While the bromo substituent itself is a leaving group, the pyrazole ring's inherent electronic nature facilitates this reaction pathway. wikipedia.org SNAr reactions on heteroaromatic compounds like pyrazoles can proceed more readily than on simple arenes. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the bromide ion. mit.edu The rate of this reaction is enhanced by the presence of strong nucleophiles and is dependent on the position of substituents on the pyrazole ring. mit.edu

Reactivity of the Pyrazole Heterocycle

Beyond the reactions at the C-Br bond, the pyrazole ring itself exhibits a rich and diverse reactivity.

N-Alkylation and N-Arylation Strategies

The presence of two nitrogen atoms in the pyrazole ring allows for functionalization at these positions.

N-Alkylation: The N-alkylation of pyrazoles is a common transformation, typically achieved by reacting the pyrazole with an alkyl halide in the presence of a base. chemistrysteps.comlibretexts.org Alternative methods include the Mitsunobu reaction and acid-catalyzed alkylation using trichloroacetimidates. chemistrysteps.comlibretexts.org For unsymmetrical pyrazoles, such as this compound, N-alkylation can lead to a mixture of regioisomers (N1 and N2 alkylation). The regioselectivity is often influenced by steric factors, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom. chemistrysteps.com

N-Arylation: The N-arylation of pyrazoles can be accomplished through copper-catalyzed Chan-Lam coupling or palladium-catalyzed Buchwald-Hartwig amination. researchgate.netnih.gov The Chan-Lam reaction typically employs a copper catalyst, an arylboronic acid, and a base. researchgate.net The Buchwald-Hartwig reaction uses a palladium catalyst with a suitable ligand to couple the pyrazole with an aryl halide. Similar to N-alkylation, regioselectivity in N-arylation is a key consideration, with the less hindered nitrogen generally being favored. researchgate.net

ReactionCatalystReagentsKey FeaturesReference
N-AlkylationBase (e.g., K₂CO₃)Alkyl halideForms a mixture of regioisomers, sterically controlled. chemistrysteps.comjove.com
N-AlkylationBrønsted acid (e.g., CSA)TrichloroacetimidateGood for benzylic and phenethyl groups. chemistrysteps.com
Chan-Lam N-ArylationCopper(I) oxideArylboronic acidBase-free conditions, room temperature. nih.gov
Buchwald-Hartwig N-ArylationPd₂(dba)₃/tBuBrettPhosAryl triflateGood yields for N-arylpyrazoles. nih.gov

Electrophilic Aromatic Substitution on Pyrazole Ring

The pyrazole ring can undergo electrophilic aromatic substitution (EAS). Due to the electronic nature of the two nitrogen atoms, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack. The pyrazole ring is less reactive towards electrophiles than pyrrole (B145914) but more reactive than benzene. Typical EAS reactions such as nitration and halogenation occur at the C4 position. The presence of substituents on the ring can influence the reactivity and, to a lesser extent, the regioselectivity.

Cycloaddition Reactions

Pyrazoles can participate in cycloaddition reactions, acting as either the diene or dienophile component, although their aromaticity can make them reluctant participants.

Diels-Alder Reactions: 4H-Pyrazoles have been shown to act as dienes in Diels-Alder reactions. The reactivity is enhanced by the presence of electron-withdrawing groups at the C4 position. For instance, 4-fluoro-4-methyl-4H-pyrazoles react as Diels-Alder dienes. There are also examples of pyrazolyl-2-azadienes undergoing [4+2] cycloaddition with nitroalkenes under microwave irradiation to form pyrazolo[3,4-b]pyridines. The aromatic 1H-pyrazoles are generally poor dienes due to the loss of aromaticity in the transition state.

1,3-Dipolar Cycloadditions: While not a reaction of the pre-formed pyrazole ring itself, 1,3-dipolar cycloadditions are a fundamental method for the synthesis of the pyrazole ring and are crucial for creating substituted pyrazoles. wikipedia.org

Regioselectivity and Stereoselectivity in Derivatization

The regioselectivity of derivatization is a critical aspect of the chemistry of this compound.

Regioselectivity:

N-functionalization: As discussed, the N-alkylation and N-arylation of unsymmetrical pyrazoles typically yield a mixture of N1 and N2 isomers. The major product is often the one where the substituent is attached to the less sterically hindered nitrogen atom. chemistrysteps.com However, reaction conditions, such as the choice of solvent and base, can significantly influence the regioselectivity. For instance, the use of aprotic solvents with strong dipole moments like N,N-dimethylacetamide (DMAc) can improve regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles.

Electrophilic Aromatic Substitution: EAS reactions on the pyrazole ring are highly regioselective for the C4 position.

Stereoselectivity: Stereoselectivity becomes relevant when chiral centers are introduced during derivatization. For example, in the Heck reaction, a trans configuration of the resulting alkene is typically favored. pearson.com Furthermore, stereoselective synthesis of N-vinylated pyrazoles has been achieved, where the stereochemical outcome (E or Z) can be controlled by the reaction conditions. The methanediol group at C5 is prochiral, and its reactions could potentially lead to the formation of a stereocenter, although specific studies on this aspect for the title compound are lacking.

Applications of 3 Bromo 1h Pyrazol 5 Yl Methanediol As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The bifunctional nature of (3-bromo-1H-pyrazol-5-yl)methanediol, arising from the reactive aldehyde (in its hydrated methanediol (B1200039) form) and the modifiable bromo-substituted pyrazole (B372694) core, makes it an exceptionally useful synthon for creating complex heterocyclic frameworks. The aldehyde group provides a handle for condensation and cyclization reactions, while the bromine atom can be functionalized through various cross-coupling reactions, allowing for the introduction of additional diversity.

Annulated Pyrazole Systems

This compound, through its aldehyde precursor, is instrumental in the synthesis of annulated, or fused, pyrazole systems. These fused heterocycles are of great interest due to their prevalence in biologically active molecules. researchgate.netresearchgate.net A prominent synthetic strategy involves the multicomponent reaction of a pyrazole aldehyde, an active methylene (B1212753) compound, and other reagents to construct fused ring systems in a single step. tandfonline.combeilstein-journals.orgprimachemicals.comnih.gov For instance, the reaction of pyrazole aldehydes with malononitrile (B47326) and a 1,3-dicarbonyl compound, such as dimedone, can lead to the formation of pyrano[2,3-c]pyrazoles. tandfonline.comnih.gov This type of reaction highlights the efficiency of using pyrazole aldehydes to build molecular complexity rapidly.

The general synthetic approach often involves an initial Knoevenagel condensation of the pyrazole aldehyde with the active methylene compound, followed by a Michael addition and subsequent cyclization. The versatility of this approach allows for the generation of a wide array of substituted annulated pyrazoles by simply varying the reaction components. beilstein-journals.orgnih.gov

Pyrazole-Fused Dithiazines and Trithiazepines

While direct examples of the synthesis of pyrazole-fused dithiazines and trithiazepines from this compound are not extensively documented, the general reactivity of pyrazole aldehydes suggests their potential in constructing such sulfur-containing heterocyclic systems. The synthesis of fused thiadiazines and thiadiazepines often involves the reaction of a carbonyl compound with a dinucleophile containing sulfur and nitrogen atoms. A plausible synthetic route could involve the condensation of 3-bromo-1H-pyrazole-5-carbaldehyde with a reagent containing a hydrazine (B178648) or amine moiety and one or more thiol groups.

For example, the synthesis of pyrazolo[5,1-c] tandfonline.comprimachemicals.comresearchgate.nettriazines has been reported, which provides a conceptual framework for the synthesis of related sulfur-containing heterocycles. researchgate.netnih.govresearchgate.net The construction of these fused systems demonstrates the ability of the pyrazole core to be integrated into larger, more complex heterocyclic structures.

Incorporating into Larger Heterocyclic Assemblies

The utility of this compound extends to its incorporation into larger and more complex heterocyclic assemblies. Its aldehyde functionality serves as a key reaction point for building these structures. Multicomponent reactions are a powerful tool in this regard, enabling the one-pot synthesis of intricate molecules. beilstein-journals.org For example, pyrazole aldehydes can participate in reactions to form pyrazolo[1,5-a]pyrimidines, which are recognized as privileged scaffolds in medicinal chemistry. nih.govresearchgate.netnih.gov

The synthesis of pyrazolo[1,5-a]quinazolines has also been achieved through reactions involving 5-aminopyrazoles, demonstrating the versatility of the pyrazole scaffold in forming fused systems. rsc.org The presence of the bromo substituent on the pyrazole ring of the title compound offers a strategic advantage for further functionalization, allowing for the introduction of various aryl or alkyl groups via cross-coupling reactions, thereby expanding the accessible chemical space of these larger heterocyclic assemblies.

Role in Combinatorial Chemistry and Library Synthesis

The structural features of this compound make it an ideal building block for combinatorial chemistry and the synthesis of compound libraries. The aldehyde group is amenable to a wide range of chemical transformations, including reductive amination, Wittig reactions, and various condensation reactions, which can be performed in a high-throughput manner. organic-chemistry.org This allows for the rapid generation of a large number of diverse compounds from a single starting material.

Multicomponent reactions (MCRs) are particularly well-suited for library synthesis, and pyrazole aldehydes are excellent substrates for these reactions. tandfonline.combeilstein-journals.orgprimachemicals.comnih.govnih.govresearchgate.net By combining the pyrazole aldehyde with different sets of reactants in an MCR format, a library of complex molecules with varied substituents can be efficiently produced. For instance, a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303) can generate a library of pyranopyrazole derivatives. tandfonline.comnih.gov The bromine atom on the pyrazole ring provides an additional point of diversification, as it can be subjected to various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents, further expanding the diversity of the library. researchgate.net

Intermediate for Functional Material Development

Beyond its applications in medicinal chemistry, this compound, via its aldehyde precursor, is a valuable intermediate in the development of functional materials. The pyrazole moiety is known to be a component of various materials with interesting optical and electronic properties. researchgate.net

The aldehyde functionality can be used to synthesize pyrazole-based dyes. researchgate.netgoogle.comnih.gov For example, condensation of pyrazole aldehydes with various aromatic or heterocyclic amines can lead to the formation of Schiff bases, which can exhibit intense color and may have applications as dyes or pigments. primachemicals.com Furthermore, the pyrazole ring can act as a ligand for metal ions, and the aldehyde group can be a site for further elaboration to create more complex ligand structures. researchgate.netresearchgate.netnih.govnih.govmocedes.org These metal complexes can possess unique photophysical properties, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs) or as fluorescent sensors. nih.gov

The bifunctional nature of the molecule also opens up possibilities for its use in polymer chemistry. The aldehyde group can participate in polymerization reactions, while the pyrazole ring can be incorporated into the polymer backbone or as a pendant group, potentially imparting desirable properties such as thermal stability or specific binding capabilities. mdpi.com

Conclusion and Future Research Perspectives

Summary of Current Understanding and Research Gaps

Currently, there is a significant lack of direct research and published literature specifically detailing the synthesis, properties, and applications of (3-bromo-1H-pyrazol-5-yl)methanediol. The scientific community's understanding of this specific molecule is therefore largely theoretical, based on the known chemistry of related pyrazole (B372694) derivatives. The primary research gap is the absence of established synthetic protocols for its preparation and the characterization of its physical and chemical properties. While methods for the synthesis of bromo- and formyl-pyrazoles are known, the conversion of a pyrazole aldehyde to its corresponding stable geminal diol has not been documented. This gap presents a clear opportunity for foundational research into this potentially valuable chemical entity.

Potential Avenues for Advanced Synthetic Methodologies

The synthesis of this compound would likely commence from a suitable precursor, such as 3-bromo-1H-pyrazole-5-carbaldehyde. The preparation of this aldehyde could potentially be achieved through established methods for pyrazole synthesis, such as the Vilsmeier-Haack reaction on a suitable hydrazone precursor. mdpi.com An alternative approach could involve the bromination of a pre-existing pyrazole-5-carbaldehyde.

Once the aldehyde is obtained, its conversion to the methanediol (B1200039) would be the key step. Geminal diols are often intermediates in the hydration of aldehydes and are typically unstable. However, the presence of electron-withdrawing groups can stabilize the diol form. The bromo-substituted pyrazole ring may provide sufficient electronic influence to allow for the isolation of this compound. Future research could explore various hydration conditions, including acid or base catalysis, to optimize the formation and stability of the diol.

A plausible synthetic approach is outlined below:

StepReactionPotential Reagents and Conditions
1Synthesis of a pyrazole precursorReaction of a 1,3-dicarbonyl compound with hydrazine (B178648). youtube.com
2BrominationUse of a brominating agent like N-bromosuccinimide (NBS).
3FormylationVilsmeier-Haack reaction (POCl₃, DMF) to introduce the aldehyde group. mdpi.comnih.gov
4HydrationControlled hydration of the aldehyde to form the methanediol.

Future Directions in Computational Analysis

Computational chemistry offers a powerful tool to investigate the properties of this compound before embarking on extensive laboratory work. Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, electronic structure, and spectroscopic signatures (e.g., NMR, IR). doi.orgmdpi.com Such studies could provide insights into the stability of the methanediol and the influence of the bromo and diol substituents on the pyrazole ring's aromaticity and reactivity.

Furthermore, computational models could be used to explore the molecule's potential interactions with biological targets, guiding future medicinal chemistry efforts. nih.gov Calculations of properties such as the electrostatic potential surface and frontier molecular orbitals (HOMO-LUMO) would be valuable in predicting its reactivity and potential for intermolecular interactions.

Exploration of Novel Reactivity and Derivatization Pathways

The presence of a bromine atom and two hydroxyl groups on the pyrazole scaffold of this compound opens up numerous possibilities for derivatization. The bromine atom is a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. uzh.chnih.govresearchgate.net This would allow for the introduction of a wide range of substituents at the 3-position of the pyrazole ring, leading to a diverse library of novel compounds.

The methanediol moiety also presents opportunities for unique reactivity. It could potentially be used to form cyclic acetals or ketals, or it could be re-oxidized to the aldehyde under mild conditions, serving as a protected form of the formyl group. The hydroxyl groups themselves could be subject to esterification or etherification, further expanding the range of accessible derivatives.

Functional GroupPotential ReactionResulting Structure
BromoSuzuki CouplingAryl-substituted pyrazole
BromoSonogashira CouplingAlkynyl-substituted pyrazole
MethanediolAcetal FormationPyrazole with a cyclic acetal
MethanediolOxidation3-bromo-1H-pyrazole-5-carbaldehyde

Emerging Roles as Key Intermediates in Advanced Organic Synthesis

Functionalized pyrazoles are crucial intermediates in the synthesis of a wide array of important molecules, particularly in the fields of pharmaceuticals and agrochemicals. chemicalbook.com The unique combination of a reactive bromine atom and a diol functionality in this compound could position it as a valuable building block for the construction of complex molecular frameworks.

For instance, the pyrazole core is a key feature in many drugs, and the ability to introduce diverse substituents via cross-coupling reactions could facilitate the development of new therapeutic agents. tandfonline.com The diol group could be exploited for the synthesis of fused heterocyclic systems or for the attachment of the pyrazole moiety to other molecular scaffolds. The potential for this compound to serve as a linchpin in the assembly of novel, biologically active compounds underscores the importance of future research into its synthesis and reactivity.

Q & A

Basic Research: What are the optimal synthetic routes for (3-bromo-1H-pyrazol-5-yl)methanediol?

Answer:
The synthesis of brominated pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or β-ketoesters, followed by bromination. For This compound , a plausible route includes:

  • Step 1: Synthesis of the pyrazole core via reaction of hydrazine with a β-keto alcohol derivative.
  • Step 2: Bromination at the 3-position using N-bromosuccinimide (NBS) in a solvent like DMF or THF under controlled temperatures (0–25°C) .
  • Step 3: Oxidation or protection/deprotection steps to introduce the methanediol group.
    Catalysts such as Lewis acids (e.g., ZnCl₂) may enhance regioselectivity during bromination . Purification via column chromatography or recrystallization is critical to isolate the diol form, given the compound’s polarity .

Basic Research: How is the structural characterization of this compound performed?

Answer:
Key characterization methods include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the pyrazole ring substitution pattern and the presence of -CH₂(OH)₂. The bromine atom induces deshielding in adjacent protons .
  • Mass Spectrometry (HRMS): To verify molecular formula (C₄H₅BrN₂O₂) and isotopic patterns due to bromine .
  • Collision Cross-Section (CCS) Analysis: Predicted CCS values (e.g., 133.8 Ų for [M+H]⁺) using ion mobility spectrometry can distinguish structural isomers .
  • Infrared (IR) Spectroscopy: Peaks at ~3300 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (C=N/C=C) confirm functional groups .

Advanced Research: How can computational modeling elucidate the hydration dynamics of this compound?

Answer:
Methanediol derivatives exist in equilibrium with their hydrated forms. Computational approaches include:

  • Density Functional Theory (DFT): Calculate Gibbs free energy changes (ΔG) for hydration equilibria (e.g., CH₂(OH)₂ ↔ CH₂O + H₂O) .
  • Molecular Dynamics (MD): Simulate solvent effects on hydration stability. Aqueous solvation shells stabilize the diol form, as shown for formaldehyde-methanediol systems .
  • pKa Prediction: Estimate acidity of hydroxyl groups (experimental pKa ~13 for methanediol) to assess deprotonation in alkaline conditions .

Advanced Research: What methodologies are used to resolve contradictions in spectroscopic data for brominated pyrazole derivatives?

Answer:
Contradictions (e.g., unexpected NMR shifts or mass fragments) require:

  • Control Experiments: Repeat synthesis under inert atmospheres to rule out oxidation artifacts.
  • Alternative Analytical Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for unambiguous structural confirmation .
  • Isotopic Labeling: Introduce ¹³C or ²H labels to track reaction pathways and validate proposed intermediates .

Advanced Research: How does the bromine substituent influence the compound’s thermodynamic stability and reactivity?

Answer:

  • Electron-Withdrawing Effect: Bromine at the 3-position increases the pyrazole ring’s electrophilicity, enhancing susceptibility to nucleophilic attack at the 5-position .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) can identify decomposition temperatures. Bromine may lower stability due to C-Br bond lability above 150°C .
  • Redox Behavior: Cyclic voltammetry reveals shifts in reduction potentials attributable to bromine’s electronegativity .

Advanced Research: What catalytic pathways optimize the regioselective functionalization of this compound?

Answer:

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst to replace bromine with aryl groups .
  • Protection Strategies: Temporarily protect hydroxyl groups as silyl ethers (e.g., TBSCl) to prevent undesired side reactions during functionalization .
  • Microwave-Assisted Synthesis: Accelerate reaction kinetics and improve yields in SNAr (nucleophilic aromatic substitution) reactions .

Advanced Research: How can in silico docking studies predict the biological activity of this compound?

Answer:

  • Target Identification: Screen against protein databases (e.g., PDB) for enzymes with pyrazole-binding pockets, such as cyclooxygenase (COX) or kinases .
  • Molecular Docking (AutoDock/Vina): Simulate binding poses and calculate binding energies (ΔG). The bromine atom may form halogen bonds with Thr/Ser residues .
  • ADMET Prediction: Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .

Advanced Research: What solvent systems stabilize this compound during storage and reaction?

Answer:

  • Aprotic Polar Solvents: DMSO or DMF stabilize the diol via hydrogen bonding without inducing decomposition .
  • Low-Temperature Storage: Store at -20°C in amber vials to prevent light-induced degradation of the C-Br bond .
  • Buffered Solutions: Use phosphate buffers (pH 6–8) to avoid alkaline deprotonation of hydroxyl groups .

Advanced Research: How do isotopic labeling studies inform the metabolic fate of this compound?

Answer:

  • ¹³C-Labeled Methanediol: Track incorporation into metabolic pathways via LC-MS/MS. The diol group may undergo oxidation to formate or CO₂ in vivo .
  • ²H-Labeled Pyrazole: Monitor deuterium retention in hepatic microsomal assays to assess cytochrome P450-mediated debromination .

Advanced Research: What are the challenges in quantifying this compound in complex matrices?

Answer:

  • Sample Preparation: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from biological fluids .
  • LC-MS/MS Detection: Use a HILIC column for polar analytes and monitor transitions like m/z 176.97 → 79 (Br⁻ fragment) .
  • Matrix Effects: Validate with standard addition methods to correct for ion suppression in plasma or tissue homogenates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.